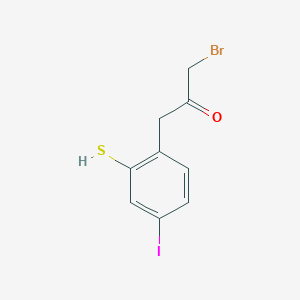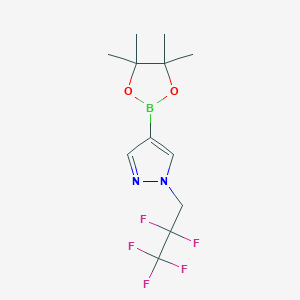
5-(5-Methoxy-2-methylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methoxy-2-methylphenyl)thiazol-2-amine is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methoxy-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
5-(5-Methoxy-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole moiety.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties. Thiazole derivatives are known to interact with various biological targets, making them promising candidates for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and pigments due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of 5-(5-Methoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Methoxyphenyl)thiazol-2-amine
- 5-Methoxybenzo[d]thiazol-2-amine
- 5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine
Uniqueness
5-(5-Methoxy-2-methylphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy and selectivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
5-(5-methoxy-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-8(14-2)5-9(7)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
RWHIOACTGMOSBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


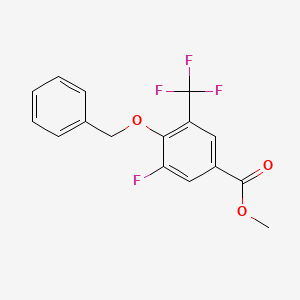
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)

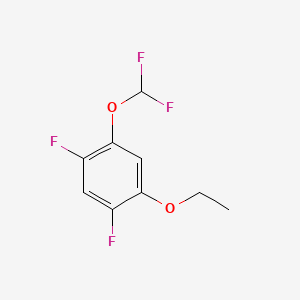

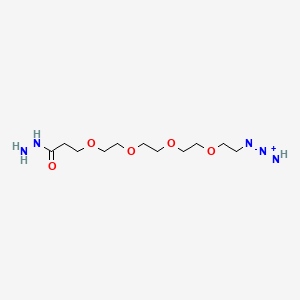
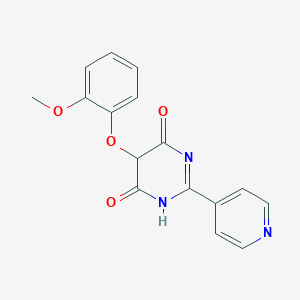
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

